molecular formula C7H7ClO3S B1212957 4-Methoxybenzenesulfonyl chloride CAS No. 98-68-0

4-Methoxybenzenesulfonyl chloride

Cat. No. B1212957
CAS RN: 98-68-0
M. Wt: 206.65 g/mol
InChI Key: DTJVECUKADWGMO-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonyl chloride (4-MBSC) is a widely used chemical compound in organic synthesis. It is a highly reactive sulfonyl chloride that is used as a reagent in several industrial and laboratory applications. 4-MBSC is a versatile reagent that has been used in a variety of synthetic reactions, such as the preparation of aryl sulfonamides, sulfonamides, and sulfonates. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Versatile Sulfonating Agent :

    • It is widely used as a versatile sulfonating agent, particularly useful in the preparation of sulfonamides and as an N-protecting group (Raheja & Johnson, 2001).
  • Spectroscopic and Theoretical Studies :

    • 4-Methoxybenzenesulfonyl chloride and its derivatives, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, are subjects of extensive spectroscopic and theoretical studies. These studies focus on their spectroscopic properties and chemical significance, particularly in understanding the electronic properties like HOMO and LUMO energy gaps (Nagarajan & Krishnakumar, 2018).
  • Kinetics in Mixed Systems :

    • The kinetics of its hydrolysis have been studied in mixed systems involving surfactants and cyclodextrin derivatives, providing insights into the interaction dynamics of these systems (García‐Río et al., 2007).
  • Labeling Reagent in Chromatography :

    • Used as a labeling reagent in chromatography for the detection of specific compounds, demonstrating its utility in analytical chemistry (Wang et al., 2010).
  • Activating Hydroxyl Groups :

    • Found to be effective in activating hydroxyl groups for the covalent attachment of biologicals to solid supports, underscoring its importance in bioconjugation techniques (Chang et al., 1992).
  • Synthesis of Derivatives :

    • Utilized in the synthesis of various derivatives, such as indazole and sulfonamide derivatives, demonstrating its versatility in organic synthesis (Kouakou et al., 2015).

Safety and Hazards

4-Methoxybenzenesulfonyl chloride causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid breathing dusts or mists, ensure adequate ventilation, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

4-Methoxybenzenesulfonyl chloride is primarily used as a pharmaceutical intermediate . It acts as a protecting group agent for various nitrogen functions . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , which can cause it to hydrolyze and lose its effectiveness as a sulfonyl chloride. Therefore, it is typically stored in a cool, dry environment .

Biochemical Analysis

Biochemical Properties

4-Methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the activity and function of the proteins, making it a useful tool in biochemical research and drug development .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonylation of specific proteins can lead to changes in their activity, affecting downstream signaling pathways and cellular responses. This compound has been shown to impact insulin release from pancreatic cells, highlighting its potential in diabetes research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the sulfonylation of proteins can result in changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive, which can affect its reactivity and long-term stability. Studies have shown that prolonged exposure to moisture can lead to hydrolysis and degradation of the compound, impacting its effectiveness in biochemical assays. Therefore, proper storage and handling are essential to maintain its stability and ensure reliable experimental results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and therapeutic potential. At high doses, it can cause adverse effects, including toxicity and damage to tissues. Animal studies have shown that there is a threshold beyond which the compound’s toxic effects become pronounced, emphasizing the importance of dose optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of sulfonylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its activity and function, making it important to study its transport mechanisms to understand its biochemical effects fully .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, sulfonylation of proteins can lead to their localization in the nucleus, where they can influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .

properties

IUPAC Name

4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJVECUKADWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243364
Record name 4-Methoxybenzenesulphonyl chloride
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Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98-68-0
Record name 4-Methoxybenzenesulfonyl chloride
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Record name 4-Methoxybenzenesulphonyl chloride
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Record name 4-Methoxybenzenesulfonyl chloride
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Record name 4-Methoxybenzenesulphonyl chloride
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Record name 4-methoxybenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

108 grams of anisole (1.0 mol) was added to 700 ml of CH2Cl2 in a one-liter round bottom flask and cooled to 0°-5° C. While using ice-bath cooling to maintain the temperature below 10° C., 280 grams of chlorosulfonic acid (1.5 mol) was added dropwise with magnetic stirring over a 4 hour period. The solution was then carefully poured over ice (1500 grams) and the organic layer collected. The solution was washed in the cold 10% NaHCO3, and the organic layer collected, then dried over MgSO4 and filtered. The solvent was removed in a rotary evaporator under aspirator vacuum and crude 4-methoxy- benzenesulfonylchloride (72% yield) was obtained as a red oil in a sufficient state of purity to permit its use without further purification.
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108 g
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700 mL
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280 g
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Name
ice
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1500 g
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

With stirring 51.5 g (0.525 m) of 100 percent sulfuric acid was added to a mixture of 54.0 g (0.5 m) of anisole and 46.0 ml (0.5 m) of phosphorus oxychloride maintaining a temperature of less than 5° C. by means of an ice-water bath. The ice-water bath was removed and the reaction mixture was allowed to warm to approximately 29° C. over approximately ninety minutes. Over approximately twenty minutes, the reaction mixture was heated to about 95° C. and maintained approximately two hours. After cooling the reaction mixture was poured slowly into a mixture of 501.0 g ice, 250.0 ml water and 31.0 g of sodium chloride keeping the temperature under 11° C. The resulting solid was collected by filtration, washed three times, each with 50.0 ml of ice water and dried to obtain 103.25 g of 4-methoxybenzenesulfonyl chloride, a pink-white solid. The nuclear magnetic resonance spectrum was in accord with the assigned structures.
Quantity
51.5 g
Type
reactant
Reaction Step One
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54 g
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reactant
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46 mL
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Synthesis routes and methods IV

Procedure details

With stirring, 51.5 g (0.525 m) of 100 percent sulfuric acid was added to a mixture of 54.0 g (0.5 m) of anisole and 46.0 ml (0.5 m) of phosphorus oxychloride allowing the temperature to rise to approximately 45° C. during the addition. While attempting to maintain approximately 45° C. the temperature slowly rose to approximately 53° C. after about two hours. After stirring overnight at ambient temperature, 6.0 g of sodium chloride was added and the resulting mixture was heated to and maintained at approximately 90° for about four hours. The reaction mixture was cooled and poured onto a mixture of 500.0 g ice, 250.0 ml of water and 30.0 g of sodium chloride. The solid which formed was collected by filtration, washed with cold water and dried to obtain 96.5 g of 4-methoxybenzenesulfonyl chloride a gray-white solid. The nuclear magnetic resonance spectrum was in accord with the desired product.
Quantity
51.5 g
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reactant
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54 g
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reactant
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46 mL
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6 g
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ice
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500 g
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reactant
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30 g
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reactant
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250 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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